5-Chloro-3,3'-bipyridine

描述

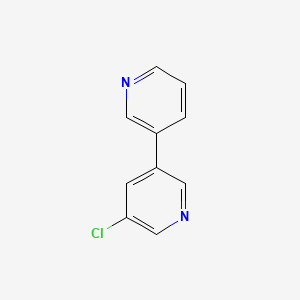

5-Chloro-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. The presence of a chlorine atom at the 5-position of one of the pyridine rings distinguishes 5-Chloro-3,3’-bipyridine from other bipyridine derivatives.

准备方法

The synthesis of 5-Chloro-3,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a chloropyridine with a pyridylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. Another method is the Stille coupling reaction, which uses a stannylated pyridine derivative and a chloropyridine in the presence of a palladium catalyst . Industrial production methods may involve these or other catalytic processes optimized for large-scale synthesis.

化学反应分析

5-Chloro-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, often facilitated by metal catalysts.

Coordination Chemistry: 5-Chloro-3,3’-bipyridine can coordinate with metal ions to form complexes, which are useful in catalysis and materials science.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

5-Chloro-3,3’-bipyridine has several scientific research applications:

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.

Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Materials Science: It is used in the synthesis of functional materials, such as photosensitizers and supramolecular structures.

作用机制

The mechanism of action of 5-Chloro-3,3’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In pharmaceuticals, its derivatives may inhibit specific enzymes or interact with molecular targets to exert therapeutic effects .

相似化合物的比较

5-Chloro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds serve as ligands in coordination chemistry, 5-Chloro-3,3’-bipyridine’s unique chlorine substitution at the 5-position imparts distinct reactivity and properties . Similar compounds include:

2,2’-Bipyridine: Known for its strong coordination with metal ions.

4,4’-Bipyridine: Used in the synthesis of viologens and other functional materials.

生物活性

5-Chloro-3,3'-bipyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound features a bipyridine backbone with a chlorine substituent at the 5-position. Its molecular formula is C10H8ClN2, and it has a molecular weight of 192.64 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Research suggests that derivatives of bipyridines may have anticancer properties, potentially through the induction of apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

These results suggest that this compound has potential as an antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A case study investigated the effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. This implies potential for further development as an anticancer therapeutic.

- Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes such as acetylcholinesterase (AChE). The compound showed competitive inhibition with a Ki value of 150 nM, indicating its potential role in neuropharmacology.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3,3'-bipyridine, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of this compound typically involves halogenation or cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling using halogenated pyridine precursors. For regioselective chlorination, reaction conditions (temperature, catalyst, solvent) must be optimized. For example, bromination at the 5-position of bipyridine derivatives requires careful monitoring via HPLC or TLC to ensure selectivity . Key Reaction Parameters :

| Reaction Component | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |

| Solvent | DMF/THF (anhydrous) | Enhances solubility |

| Temperature | 80–100°C | Balances reaction rate and selectivity |

| Monitoring | HPLC/GC-MS | Tracks intermediate formation |

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine at the 5-position) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₀H₇ClN₂, MW = 194.63 g/mol) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

Q. How does the bipyridine scaffold influence coordination chemistry with transition metals?

- Methodological Answer : 3,3'-Bipyridine acts as a bidentate ligand, forming stable complexes with metals like Ru, Cu, and Ni. The chloro substituent at the 5-position enhances electron-withdrawing effects, modulating redox potentials. Key factors include:

- Steric Effects : Methyl or bromo substituents (e.g., in 5-Bromo-4-methyl-3,3'-bipyridine) alter metal-binding geometry .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize lower oxidation states in metal centers .

- Applications : Used in catalysis (e.g., photoredox reactions) and MOF synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies between NMR, MS, or crystallographic data often arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:

- Multi-technique validation : Cross-check X-ray data with DFT-optimized structures .

- Variable Temperature (VT) NMR : Identifies conformational flexibility .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystal packing .

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations are used to model:

- Frontier Molecular Orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gaps) .

- Charge Distribution : Chlorine’s electron-withdrawing effect reduces electron density at the 3,3'-positions .

- TD-DFT : Correlates UV-vis spectra with electronic transitions (e.g., metal-to-ligand charge transfer in complexes) .

Q. How can this compound be tailored for ligand design in catalytic systems?

- Methodological Answer : Substituent engineering is key:

- Electron-Donating Groups (EDGs) : Methyl groups increase electron density, enhancing π-backbonding in Ru complexes .

- Steric Modulation : Bulky substituents (e.g., isopropyl) control metal coordination geometry .

- Hybrid Ligands : Incorporate this compound into polydentate frameworks for asymmetric catalysis .

属性

IUPAC Name |

3-chloro-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXXMWFWFNJMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445676 | |

| Record name | 5-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284040-67-1 | |

| Record name | 5-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。